2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
Description
2-Chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is a benzamide derivative featuring a 2-chlorobenzoyl group and a 3-hydroxyoxolan-3-ylmethyl substituent.
Properties
IUPAC Name |
2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-10-4-2-1-3-9(10)11(15)14-7-12(16)5-6-17-8-12/h1-4,16H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIQQYGRYBQSGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be carried out using diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of recoverable catalysts and ultrasonic irradiation can enhance the yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group in the oxolan ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the chloro group can produce amines.
Scientific Research Applications
2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Benzamide derivatives, including this compound, are explored for their potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The chloro group and benzamide moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key benzamide derivatives and their properties:
Key Research Findings
Structural and Conformational Insights
- Crystal Structure Analysis: 2-Chloro-N-(3,5-dimethylphenyl)benzamide exhibits a trans conformation between the N–H and C=O bonds, with dihedral angles of 61.2° (benzoyl ring) and 42.2° (aniline ring). This contrasts with syn conformations in non-chlorinated analogues, highlighting chlorine’s steric and electronic effects . The hydroxyoxolan-3-ylmethyl group in the target compound may enhance solubility compared to cyclohexyl or purely aromatic substituents, as seen in related CNS-penetrant P2X7 antagonists .
Agrochemical and Pharmaceutical Uses
- Triflumuron () exemplifies the role of chlorinated benzamides in agrochemistry, inhibiting chitin synthesis in insects. The target compound’s chlorine atom may similarly confer bioactivity, though its specific applications remain unexplored .
Comparative Analysis of Substituent Effects
- Chlorine Position :
- Hydroxyalkyl vs. Aromatic Substituents :
- Bifunctional Groups :
- Compounds with dual functional groups (e.g., triflumuron’s trifluoromethoxy moiety) often exhibit enhanced target specificity , suggesting the hydroxyoxolane group in the target compound could be tailored for similar optimization.
Biological Activity
2-Chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is a compound that has garnered attention due to its significant biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzamide structure with a chloro substituent at the 2-position and a hydroxyoxolan-3-yl side chain. Its molecular formula is C12H14ClN O3, with a molecular weight of approximately 227.67 g/mol. The unique structural components contribute to its biological activity and interaction with various molecular targets.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 4-Chlorobenzamide | C7H6ClN O | Amide structure | HDAC inhibitor |
| N-(4-Chlorobenzyl)acetamide | C9H10ClN O | Chlorobenzene moiety | Anti-inflammatory |
| 2-Hydroxy-N-benzylacetamide | C10H13N O2 | Hydroxylated derivative | Neuroprotective effects |
The presence of both chloro and hydroxy groups in this compound may enhance its specificity towards certain biological targets compared to the other compounds listed.
Case Studies and Research Findings
- Cancer Research : A study demonstrated that compounds with similar HDAC inhibitory properties could induce apoptosis in cancer cells. The modulation of gene expression through HDAC inhibition has been linked to reduced tumor growth in various cancer models.
- Inflammation Models : Research on structurally similar benzamides indicated their effectiveness in reducing inflammation markers in animal models. This suggests that this compound may also possess anti-inflammatory properties worth investigating further .
- Antimicrobial Activity : While specific data on this compound is scarce, related benzamide derivatives have shown promise against bacterial strains, indicating potential for broader antimicrobial applications .
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future studies include:
- In Vivo Studies : To assess the efficacy and safety profile in live models.
- Mechanistic Studies : To explore detailed pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced activity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
